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Compound of Interest

Compound Name: Rubidium iodide

Cat. No.: B1230268

An In-depth Technical Guide on the Thermodynamic Properties of Solid Rubidium lodide

Introduction

Rubidium iodide (Rbl) is an alkali halide salt composed of rubidium and iodine. It presents as
a white, crystalline solid at standard conditions.[1][2] Like many other alkali halides, Rbl adopts
the rock salt (NaCl) crystal structure, crystallizing in the cubic Fm3m space group.[1][3][4] Its
well-defined structure and ionic bonding make it a subject of interest for fundamental studies in
solid-state physics and chemistry. Understanding the thermodynamic properties of rubidium
iodide is crucial for its potential applications and for modeling the behavior of ionic solids under
various conditions of temperature and pressure. This guide provides a comprehensive
overview of the key thermodynamic parameters of solid Rbl, details the experimental
methodologies used for their determination, and presents logical workflows and relationships
through visualizations.

Core Physical and Crystallographic Properties

A summary of the fundamental physical and crystallographic properties of solid rubidium
iodide is presented in Table 1. These values provide the foundational context for
understanding its thermodynamic behavior.

Table 1: General and Crystallographic Properties of Solid Rubidium lodide
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Property

Chemical Formula

Value

Rbl

Reference(s)

[1]

Molar Mass 212.3723 g/mol [3]
Appearance White crystalline solid [3]
Density 3.110 - 3.55 g/cm3 [31[5][6]
Melting Point 642 - 647 °C (915 - 920 K) [11131[7]
Boiling Point 1300 - 1304 °C (1573 - 1577 e

K)

Crystal Structure

Rock Salt (NaCl type), Cubic

[11(31[4]

Space Group

Fm3m

[4]

Lattice Constant (a)

7.326 A

[317]

| Rb-1 Bond Length | 3.66 - 3.69 A [[3][4][7] |

Thermodynamic Data

The key thermodynamic properties of solid rubidium iodide at standard conditions (298.15 K

and 100 kPa) are summarized in Table 2. These data are essential for predicting the stability

and reactivity of the compound.

Table 2: Thermodynamic Properties of Solid Rubidium lodide at Standard Conditions (298.15

K)
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Property Symbol Value Reference(s)
Standard Enthalpy
. AfH 298 -328.7 kJ/mol [31[7]
of Formation
Standard Gibbs Free
) AG%298 -325.7 kJ/mol [31[7]
Energy of Formation
Standard Molar
SO09s 118.11 J/K-mol [31[7]
Entropy
Lattice Energy U +629.5 kJ/mol [8]
Specific Heat
) Cp 242 J/kg-K [6]
Capacity (at 283 K)
Molar Heat Capacity
Co ~51.4 J/mol-K [6]

(at 283 K)

| Thermal Expansion Coefficient (at 283 K) | a | 39 x 1076 K=1 |[6] |

Under pressure, rubidium iodide undergoes a first-order phase transition from its ambient B1
(rock salt) structure to a B2 (CsCl-type) structure at approximately 0.404 GPa.[9]

Experimental Protocols

The determination of the thermodynamic properties of solid materials like rubidium iodide
relies on precise experimental techniques. The following sections detail the methodologies for
key measurements.

Heat Capacity Measurement by Differential Scanning
Calorimetry (DSC)

The heat capacity of rubidium iodide has been measured over a temperature range of 310 to
780 K using Differential Scanning Calorimetry (DSC).

Principle: DSC measures the difference in the amount of heat required to increase the
temperature of a sample and a reference material as a function of temperature. This difference
is used to calculate the heat capacity of the sample.
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Methodology:

e Sample Preparation: High-purity (e.g., >99.9%) rubidium iodide salt is recrystallized from
distilled water and dried in a vacuum at an elevated temperature (e.g., 480 K) for several
hours to remove moisture.

 Instrumentation: A differential scanning calorimeter (e.g., Perkin-Elmer DSC Il) is used for the
measurement.

o Reference Material: A standard reference material with a well-known heat capacity, such as
ground NBS sapphire, is sealed in a gas-tight pan. Its mass is chosen to have a heat
capacity similar to that of the Rbl sample.

o Measurement: The prepared Rbl sample is sealed in a similar pan and placed in the
calorimeter alongside the reference. The instrument heats both pans at a constant rate (e.qg.,
10 K/min).

o Data Analysis: The instrument records the differential heat flow to the sample and reference
needed to maintain the same temperature. This differential heat flow is directly proportional
to the sample's heat capacity at a given temperature. The heat capacity (Cp) is calculated
using the recorded thermal effect, the mass of the sample, and the known heat capacity of
the reference material.

Structural Analysis by X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure, lattice
parameters, and phase transitions of crystalline solids.

Principle: A beam of X-rays is directed at the crystalline sample. The atoms in the crystal lattice
diffract the X-rays in a predictable pattern based on their arrangement. The angles and
intensities of the diffracted beams are recorded to determine the crystal structure.

Methodology for Phase Transition Analysis:

o Sample Loading: A powdered sample of Rbl is loaded into a high-pressure cell (e.g., a
diamond anvil cell) for pressure-dependent studies or a temperature-controlled stage for
thermal analysis.[9]
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o Data Collection: Energy-dispersive X-ray diffraction (EDXRD) with a synchrotron radiation
source is used to monitor the sample under hydrostatic conditions as pressure is
incrementally applied.[9]

o Phase Identification: The diffraction patterns are recorded at each pressure or temperature
step. A phase transition is identified by the appearance of new diffraction peaks
corresponding to a new crystal structure (e.g., B2 phase) and the disappearance of the
original peaks (B1 phase).[9]

» Kinetic Analysis: For kinetic studies, diffraction patterns are collected in real-time to follow the
transformation, allowing for the determination of the transition rate as a function of pressure
or temperature.[9]

Lattice Energy Determination via the Born-Haber Cycle

The lattice energy of an ionic solid cannot be measured directly but can be calculated using a
thermochemical cycle known as the Born-Haber cycle. This cycle applies Hess's Law to relate
the lattice energy to several experimentally measurable enthalpy changes.

Principle: The cycle equates the standard enthalpy of formation (AfH°) of the ionic solid from its
constituent elements in their standard states to the sum of the enthalpy changes for several
intermediate steps required to form the gaseous ions from the elements and then combine
them to form the solid lattice.

Methodology (Theoretical Calculation): The lattice energy (U) is calculated using the following
equation derived from the cycle: U = AHsub(Rb) + IE1(Rb) + %2AHdiss(l2) + EA(I) - AfHO(RbI)

Where the required values are obtained as follows:
» Enthalpy of Formation (AfH°): Determined by solution calorimetry.
o Enthalpy of Sublimation (AHsub): Measured for the metallic element (Rubidium).[8]

« lonization Energy (IE1): Determined from gas-phase spectroscopic measurements for the
metallic element.[8]
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» Bond Dissociation Energy (AHdiss): Measured for the diatomic nonmetal (lodine).[10] The
cycle uses the enthalpy of atomization, which is half of this value.

» Electron Affinity (EA): Determined from gas-phase experiments for the nonmetal atom.[8]

Visualizations: Workflows and Logical Relationships

Diagrams created using the DOT language provide clear visual representations of complex
processes and relationships.

Born-Haber Cycle for Rubidium lodide (Rbl)

Rb(s) + %2 I2(S)
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Caption: Born-Haber cycle illustrating the energy relationships in the formation of solid Rbl.
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Experimental Workflow for DSC Heat Capacity Measurement

Sample Preparation

Prepare high-purity Prepare sapphire
Rbl sample (e.g., dry) reference sample

: l

Weigh and seal sample Weigh and seal reference
in DSC pan in DSC pan

\DS\Q‘I\/Ieasurement

Load sample and reference
pans into calorimeter

:

Heat at a constant rate
(e.g., 10 K/min)

l

Record differential
heat flow vs. T

Data %alysis

Calculate heat capacity (Cp)
using heat flow data and
reference Cp

:

Plot Cp as a function
of Temperature

Click to download full resolution via product page

Caption: Workflow for determining heat capacity using Differential Scanning Calorimetry (DSC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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